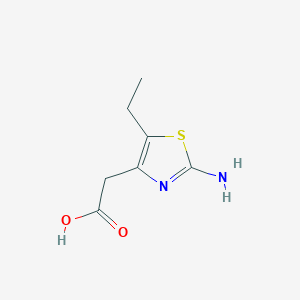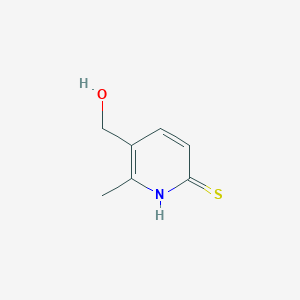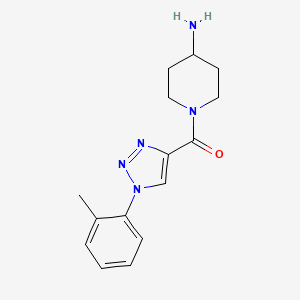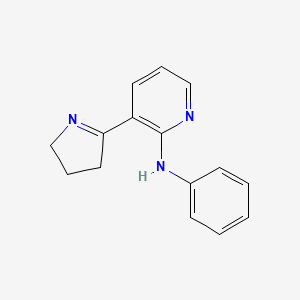![molecular formula C9H6F3NS2 B11807359 2-(Methylthio)-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B11807359.png)
2-(Methylthio)-4-(trifluoromethyl)benzo[d]thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methylthio)-4-(trifluoromethyl)benzo[d]thiazole is a chemical compound with a unique structure that includes both a trifluoromethyl group and a methylthio group attached to a benzo[d]thiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-4-(trifluoromethyl)benzo[d]thiazole typically involves the condensation of diamines or amino (thio)phenols with trifluoroacetonitrile (CF3CN). This reaction proceeds via the nucleophilic addition of trifluoroacetonitrile to the amino group of the diamine derivatives to form an imidamide intermediate, followed by intramolecular cyclization . The reaction conditions often include the use of a base and a suitable solvent, and the process can be carried out at room temperature or under mild heating.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(Methylthio)-4-(trifluoromethyl)benzo[d]thiazole can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted benzo[d]thiazole derivatives.
科学的研究の応用
2-(Methylthio)-4-(trifluoromethyl)benzo[d]thiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
作用機序
The mechanism of action of 2-(Methylthio)-4-(trifluoromethyl)benzo[d]thiazole depends on its specific application. For example, as an antimicrobial agent, it may inhibit bacterial cell division by targeting the FtsZ protein, disrupting its polymerization and Z-ring formation . In other applications, it may interact with specific enzymes or receptors, modulating their activity through binding interactions.
類似化合物との比較
Similar Compounds
- 2-Trifluoromethyl benzimidazoles
- 2-Trifluoromethyl benzoxazoles
- 5-Trifluoromethyl-1,2,3-triazoles
Uniqueness
2-(Methylthio)-4-(trifluoromethyl)benzo[d]thiazole is unique due to the presence of both a trifluoromethyl group and a methylthio group on the benzo[d]thiazole ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications where these properties are advantageous.
特性
分子式 |
C9H6F3NS2 |
|---|---|
分子量 |
249.3 g/mol |
IUPAC名 |
2-methylsulfanyl-4-(trifluoromethyl)-1,3-benzothiazole |
InChI |
InChI=1S/C9H6F3NS2/c1-14-8-13-7-5(9(10,11)12)3-2-4-6(7)15-8/h2-4H,1H3 |
InChIキー |
XFDVSQYHIQZXPF-UHFFFAOYSA-N |
正規SMILES |
CSC1=NC2=C(C=CC=C2S1)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















